molecular formula C10H12BF2NO3 B2850823 2,3-Difluoro-4-morpholinophenylboronic acid CAS No. 2377609-97-5

2,3-Difluoro-4-morpholinophenylboronic acid

Cat. No. B2850823
CAS RN: 2377609-97-5
M. Wt: 243.02
InChI Key: DIFBNSJBFKOGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-morpholinophenylboronic acid is a chemical compound with the molecular formula C10H12BF2NO3 . It has a molecular weight of 243.02 .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-4-morpholinophenylboronic acid is 1S/C10H12BF2NO3/c12-9-7 (11 (15)16)1-2-8 (10 (9)13)14-3-5-17-6-4-14/h1-2,15-16H,3-6H2 .


Chemical Reactions Analysis

Boronic acids, including 2,3-Difluoro-4-morpholinophenylboronic acid, are commonly used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

2,3-Difluoro-4-morpholinophenylboronic acid is a solid at room temperature . It has a molecular weight of 243.02 and its IUPAC name is (2,3-difluoro-4-morpholinophenyl)boronic acid .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

2,3-Difluoro-4-morpholinophenylboronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds. The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which then forms a new bond with an electrophilic organic partner. This process is widely used in the pharmaceutical industry for the synthesis of complex molecules due to its mild reaction conditions and tolerance of various functional groups.

Safety and Hazards

The compound is harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

(2,3-difluoro-4-morpholin-4-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF2NO3/c12-9-7(11(15)16)1-2-8(10(9)13)14-3-5-17-6-4-14/h1-2,15-16H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFBNSJBFKOGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)N2CCOCC2)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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